molecular formula C14H14FN3 B12870816 2-Amino-1-(3-fluoro-2-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

2-Amino-1-(3-fluoro-2-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B12870816
M. Wt: 243.28 g/mol
InChI Key: RUMXYGJQBSVWFZ-UHFFFAOYSA-N
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Description

2-Amino-1-(3-fluoro-2-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with amino, fluoro, methyl, and nitrile groups.

Preparation Methods

The synthesis of 2-Amino-1-(3-fluoro-2-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

2-Amino-1-(3-fluoro-2-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-1-(3-fluoro-2-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-fluoro-2-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and context. For example, in biological systems, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

2-Amino-1-(3-fluoro-2-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can be compared with other similar compounds, such as substituted naphthyridinone compounds. These compounds share some structural similarities but may differ in their specific functional groups and applications

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers.

Properties

Molecular Formula

C14H14FN3

Molecular Weight

243.28 g/mol

IUPAC Name

2-amino-1-(3-fluoro-2-methylphenyl)-4,5-dimethylpyrrole-3-carbonitrile

InChI

InChI=1S/C14H14FN3/c1-8-10(3)18(14(17)11(8)7-16)13-6-4-5-12(15)9(13)2/h4-6H,17H2,1-3H3

InChI Key

RUMXYGJQBSVWFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C#N)N)C2=C(C(=CC=C2)F)C)C

Origin of Product

United States

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